![molecular formula C14H16Cl2N2O B5854421 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM is a piperazine derivative that belongs to the class of benzodiazepine receptor agonists. It is a potent anxiolytic, which means that it has the ability to reduce anxiety levels in individuals.
Mécanisme D'action
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine acts as a benzodiazepine receptor agonist, which means that it binds to specific receptors in the brain that are involved in the regulation of anxiety levels. By binding to these receptors, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing anxiety levels.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety levels, induce sedation, and prevent convulsions. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which means that it can prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has several advantages for use in lab experiments. It is a potent anxiolytic, which means that it can be used to study the effects of anxiety on behavior. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which makes it useful for studying the effects of seizures on behavior. However, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine also has limitations. It can cause sedation, which can interfere with the interpretation of behavioral studies.
Orientations Futures
There are several future directions for the study of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. One area of interest is the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine as a treatment for alcohol withdrawal syndrome. Another area of interest is the development of new benzodiazepine receptor agonists that have fewer side effects than 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. Finally, the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine in the treatment of anxiety disorders and other psychiatric conditions is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine involves the reaction of 1-(2,6-dichlorophenyl)piperazine with acryloyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been studied for its potential use as a treatment for alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-17-7-9-18(10-8-17)14(19)6-5-11-12(15)3-2-4-13(11)16/h2-6H,7-10H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSCCUWMBGAJS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.